molecular formula C17H12N2O B8802174 2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile CAS No. 27389-83-9

2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile

Cat. No. B8802174
Key on ui cas rn: 27389-83-9
M. Wt: 260.29 g/mol
InChI Key: GBQGNEMSQIQFRK-UHFFFAOYSA-N
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Patent
US05869500

Procedure details

14.22 g (67 mmol) of 4-benzyloxybenzaldehyde and 5.31 g (80.4 mmol) of malonodinitrile were suspended in 80 ml of isopropanol in the presence of 0.2 ml of piperidine. In so doing the mixture increased in temperature from 19° to 31° C. A solution resulted, from which a solid was finally obtained. This was filtered off after stirring for 30 min. There were obtained 10.3 g (59%) of 2-(4-benzyloxy-benzylidene)-malononitrile with m.p. 146°-148° C.
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]([C:20]#[N:21])[C:18]#[N:19].N1CCCCC1>C(O)(C)C>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[C:17]([C:20]#[N:21])[C:18]#[N:19])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
5.31 g
Type
reactant
Smiles
C(C#N)C#N
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
increased in temperature from 19° to 31° C
CUSTOM
Type
CUSTOM
Details
A solution resulted, from which a solid
CUSTOM
Type
CUSTOM
Details
was finally obtained
FILTRATION
Type
FILTRATION
Details
This was filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C(C#N)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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